molecular formula C6H13NO5 B8811601 2-Amino-2-Deoxy-Hexose CAS No. 686298-83-9

2-Amino-2-Deoxy-Hexose

Cat. No.: B8811601
CAS No.: 686298-83-9
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-UHFFFAOYSA-N
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Description

2-Amino-2-deoxy-hexose is a monosaccharide derivative in which the hydroxyl group (-OH) at the C2 position of a hexose sugar is replaced by an amino group (-NH₂). This structural modification confers unique biochemical properties, making it a critical component in glycobiology and pharmaceutical research. Common examples include 2-amino-2-deoxyglucose (glucosamine) and 2-amino-2-deoxygalactose (galactosamine), which differ in their stereochemistry at C4 (glucose vs. galactose configuration) . These compounds serve as precursors for glycosaminoglycans (e.g., hyaluronic acid, chondroitin sulfate) and are integral to bacterial cell wall components like peptidoglycan .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₃NO₅
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 579-33-9

The structure of 2-amino-2-deoxy-hexose includes an amino group attached to a hexose sugar, which plays a crucial role in its biological functions.

Biological Significance

This compound is integral to the synthesis of glycoproteins and glycolipids, which are essential for cell signaling, structural integrity, and immune responses. Its derivatives are involved in various metabolic pathways and are critical in cellular communication.

Applications in Medicine

  • Antimicrobial Agents :
    • Hexosamines exhibit antibacterial properties. They serve as precursors for the synthesis of antibiotics that target bacterial cell walls. Research has shown that modifications to hexosamines can enhance their efficacy against resistant strains of bacteria .
  • Cancer Research :
    • This compound is being studied for its role in cancer metabolism. It can influence the glycosylation patterns of proteins involved in tumor progression. By altering these patterns, it may be possible to develop targeted therapies that inhibit cancer cell growth .
  • Neurobiology :
    • The compound is implicated in neuroprotective strategies due to its involvement in glycosylation processes that affect neuronal health and function. Studies have indicated that hexosamines may play a role in neurodegenerative diseases by modulating pathways related to inflammation and cellular stress responses .

Applications in Agriculture

  • Plant Growth Promotion :
    • Hexosamines have been utilized as bio-stimulants to enhance plant growth and resistance to stressors such as drought and pathogens. Their application has been shown to improve root development and nutrient uptake efficiency .
  • Pest Resistance :
    • Research indicates that the incorporation of hexosamines into plant defense mechanisms can enhance resistance against pests and diseases by promoting the synthesis of protective compounds .

Case Studies

StudyFocusFindings
Tsuji et al. (2002)Uptake in PlantsDemonstrated FDG uptake in tomato plants, suggesting potential applications for tracing photoassimilate translocation .
Hattori et al. (2008)Translocation StudiesFound that this compound could serve as a tracer for solute transport in sorghum plants .
Ferrieri et al. (2012)Glycoside BiosynthesisExplored the role of hexosamines in plant response mechanisms during stress conditions .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-amino-2-deoxyhexose in complex biological matrices like heparin?

The MBTH (3-methyl-2-benzothiazolinone hydrazone) spectrophotometric method is a validated approach for microdetermination. This method involves acid hydrolysis of heparin to release hexosamines, followed by reaction with MBTH to form colored derivatives measurable at specific wavelengths (e.g., 650 nm). Total hexosamine content is determined after hydrolysis, while sulfamidohexose is quantified without hydrolysis; the difference yields acetamidohexose concentration . Validation requires calibration with pure standards and cross-checking via HPLC or mass spectrometry to confirm specificity.

Q. How can researchers confirm the structural identity of 2-amino-2-deoxyhexose derivatives during synthesis?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, crystallizing 2-deoxy-D-arabino-hexose with phenylboronic acid esters allows precise determination of anomeric configuration and ring conformation . Complementary techniques include NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for glycosidic linkage analysis) and IR spectroscopy to verify functional groups like acetamido or sulfamido moieties.

Q. What purification strategies are effective for isolating 2-amino-2-deoxyhexose from reaction mixtures?

Solid-phase extraction (SPE) with cation-exchange resins is commonly used due to the compound’s amino group. Gradient elution with ammonium acetate buffers (pH 4–6) improves recovery rates. For acetylated derivatives (e.g., Ac4_4GlcNCyoc), silica gel chromatography with chloroform/methanol gradients achieves >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when studying metabolic incorporation of 2-amino-2-deoxyhexose?

Contradictions often arise from differences in cell-line specificity or analytical sensitivity. A tiered validation approach is recommended:

  • Method Comparison : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. fluorescence labeling).
  • Statistical Analysis : Apply ANOVA or t-tests to assess variability between biological replicates .
  • Contextual Factors : Control for cell culture conditions (e.g., glucose concentration, which competes with hexosamine uptake) .

Q. What experimental designs optimize the synthesis of cyclopropene-modified 2-amino-2-deoxyhexose derivatives for glycan labeling?

Key steps include:

  • Protection/Deprotection : Acetylation of hydroxyl groups (e.g., Ac2_2O/pyridine) to prevent side reactions.
  • Cyclopropene Introduction : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl cyclopropene donors.
  • Purification : Reverse-phase HPLC with C18 columns and 0.1% TFA in water/acetonitrile gradients .
  • Quality Control : Validate via 19F^{19}\text{F}-NMR (if fluorinated tags are used) and MALDI-TOF for mass confirmation.

Q. How do researchers differentiate between 2-amino-2-deoxyhexose isomers (e.g., glucose vs. mannose derivatives) in glycomics studies?

Enzymatic Digestion : Use α-mannosidase or β-glucosidase to selectively hydrolyze specific linkages. Chromatographic Separation : Employ HILIC (Hydrophilic Interaction Liquid Chromatography) with amide columns, which resolves isomers based on hydroxyl group orientation. Tandem MS : Fragmentation patterns (e.g., cross-ring cleavages) distinguish glucosamine (m/z 144) from mannosamine (m/z 126) derivatives .

Q. Methodological Considerations for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in 2-amino-2-deoxyhexose toxicity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points.
  • Reproducibility : Report IC50_{50} values with 95% confidence intervals from ≥3 independent experiments .

Q. How can researchers mitigate artifacts when tracking 2-amino-2-deoxyhexose uptake via fluorescent probes?

  • Control Experiments : Include cells treated with competing sugars (e.g., glucosamine) to assess probe specificity.
  • Quenching Assays : Use sodium azide to inhibit metabolic activity and distinguish passive vs. active uptake.
  • Microscopy Calibration : Normalize fluorescence intensity to cell count (e.g., via DAPI staining) .

Q. Conflict Resolution in Experimental Design

Q. How should researchers address discrepancies between in vitro and in vivo data on 2-amino-2-deoxyhexose bioavailability?

  • Compartmental Modeling : Use pharmacokinetic models (e.g., two-compartment) to account for tissue distribution and clearance rates.
  • Tracer Studies : Incorporate isotopically labeled compounds (e.g., 13C^{13}\text{C}-2-amino-2-deoxyhexose) to track metabolic fate in real time .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2-amino-2-deoxy-hexose and related compounds:

Compound Molecular Formula Key Functional Groups Biological Role Source/Application
2-Amino-2-deoxyglucose C₆H₁₃NO₅ -NH₂ at C2, -OH at C4 (glucose) Precursor for chitin, hyaluronic acid Mediates glycosylation in eukaryotes
2-Amino-2-deoxygalactose C₆H₁₃NO₅ -NH₂ at C2, -OH at C4 (galactose) Component of cartilage (chondroitin sulfate) Therapeutic use in osteoarthritis
6-Deoxygalactose C₆H₁₂O₅ -H at C6, -OH at C2 Bacterial lipopolysaccharides Immunogenic determinant
2-Acetamido-2,4-dideoxy-xylo-hexopyranose C₈H₁₅NO₄ -NHAc at C2, -H at C4 Synthetic glycoconjugate intermediates Used in oligosaccharide synthesis

Key Observations:

Position of Amino Group: The presence of -NH₂ at C2 in this compound derivatives distinguishes them from deoxy sugars like 6-deoxygalactose, which lack amino functionality. This group enhances hydrogen-bonding capacity, influencing interactions with enzymes (e.g., glycosyltransferases) .

Stereochemical Variations: 2-Amino-2-deoxyglucose (glucose backbone) and 2-amino-2-deoxygalactose (galactose backbone) exhibit divergent biological roles due to their C4 stereochemistry. For example, galactosamine is preferentially incorporated into proteoglycans in connective tissues .

Derivative Modifications: Acetylation of the amino group (e.g., 2-acetamido derivatives) improves stability and solubility, making these compounds suitable for synthetic glycobiology applications .

Analytical Tools

  • Glycan analysis tools like GlycoBase and autoGU leverage the unique chromatographic behavior of this compound derivatives to profile N-linked glycans in biopharmaceuticals .

Properties

CAS No.

686298-83-9

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2

InChI Key

MSWZFWKMSRAUBD-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-2-Deoxy-Hexose
2-Amino-2-Deoxy-Hexose
2-Amino-2-Deoxy-Hexose
2-Amino-2-Deoxy-Hexose

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